Cas no 1804886-55-2 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol)

3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol
-
- インチ: 1S/C7H6BrF2NO2/c8-4-1-3(2-12)7(13)11-5(4)6(9)10/h1,6,12H,2H2,(H,11,13)
- InChIKey: BCLNFSOQDAOELS-UHFFFAOYSA-N
- ほほえんだ: BrC1C=C(CO)C(NC=1C(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 299
- トポロジー分子極性表面積: 49.3
- 疎水性パラメータ計算基準値(XlogP): 0.9
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A024007189-1g |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol |
1804886-55-2 | 97% | 1g |
$1,596.00 | 2022-04-01 | |
Alichem | A024007189-500mg |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol |
1804886-55-2 | 97% | 500mg |
$1,019.20 | 2022-04-01 |
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789
-
4. Back matter
-
C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
-
Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
-
10. Book reviews
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanolに関する追加情報
Introduction to 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol (CAS No. 1804886-55-2) and Its Applications in Modern Chemical Biology
3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol (CAS No. 1804886-55-2) is a specialized heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its unique structural features and potential biological activities. This compound belongs to the pyridine class, which is well-documented for its wide-ranging applications in medicinal chemistry, particularly as a scaffold for developing novel therapeutic agents.
The molecular structure of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol incorporates several key functional groups that contribute to its reactivity and biological significance. The presence of a bromine atom at the 3-position, a difluoromethyl group at the 2-position, and a hydroxymethyl group at the 5-position, along with a hydroxyl group at the 6-position, creates a versatile platform for further chemical modifications and biological evaluations. These substituents not only enhance the compound's solubility and metabolic stability but also provide multiple sites for interaction with biological targets.
In recent years, there has been a growing interest in exploring the pharmacological potential of pyridine derivatives, particularly those with halogenated and fluorinated substituents. The difluoromethyl group, in particular, is known to improve binding affinity and metabolic stability in drug candidates, making it a highly sought-after moiety in medicinal chemistry. The bromine atom serves as a useful handle for further derivatization via cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, which are widely employed in the synthesis of complex organic molecules.
One of the most compelling aspects of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol is its potential as an intermediate in the synthesis of bioactive molecules. Researchers have leveraged this compound to develop novel inhibitors targeting various enzymes and receptors involved in critical biological pathways. For instance, studies have demonstrated its utility in generating potent kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The hydroxyl groups on the pyridine ring provide opportunities for hydrogen bonding interactions, enhancing binding specificity to biological targets.
The hydroxymethyl group at the 5-position adds another layer of complexity to this compound, enabling its incorporation into more intricate molecular architectures. This feature has been exploited in the design of peptidomimetics and other bioactive peptides, where the hydroxymethyl moiety can mimic natural amino acid residues or serve as a point of attachment for additional functional groups. Such modifications are essential for optimizing pharmacokinetic properties and improving drug-like characteristics.
Recent advancements in computational chemistry have further highlighted the significance of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol as a building block for drug discovery. Molecular docking studies have revealed that this compound can interact with a variety of biological targets, including protein kinases, transcription factors, and enzyme complexes. These interactions are often mediated by the halogenated and hydroxyl-rich regions of the molecule, which facilitate strong binding affinities and selective target engagement.
The synthesis of 3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol involves multi-step organic transformations that highlight its synthetic versatility. Key synthetic strategies include halogenation reactions to introduce bromine at the 3-position, protection-deprotection strategies to handle the hydroxyl groups effectively, and introduction of the difluoromethyl group via metal-catalyzed cross-coupling or other fluorination techniques. These synthetic methodologies are well-documented in modern organic chemistry literature and provide valuable insights into constructing complex heterocyclic compounds.
In conclusion,3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol (CAS No. 1804886-55-2) represents a promising candidate for further exploration in chemical biology and drug development. Its unique structural features, combined with its synthetic accessibility, make it an invaluable tool for researchers aiming to discover novel therapeutic agents. As our understanding of biological pathways continues to expand, compounds like this will play an increasingly critical role in addressing complex diseases through targeted molecular interventions.
1804886-55-2 (3-Bromo-2-(difluoromethyl)-6-hydroxypyridine-5-methanol) 関連製品
- 2171695-76-2(3-(4-bromo-2,3-dichlorophenyl)carbamoyl-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)propanoic acid)
- 1019559-79-5(N-(thiophen-3-ylmethyl)pyridin-3-amine)
- 2227696-70-8(rac-(1R,2R)-2-(1H-pyrazol-3-yl)cyclopropane-1-carboxylic acid)
- 875459-56-6(2-[(1-Cyanocyclohexyl)amino]-1-methyl-2-oxoethyl 2-[2-(4-hydroxyphenyl)diazenyl]benzoate)
- 1806790-08-8(2-Cyano-4-(difluoromethyl)-3,6-diiodopyridine)
- 1423029-62-2(2-(3-chlorophenyl)methoxyethan-1-amine hydrochloride)
- 2408936-80-9(rac-methyl (1R,2R)-2-{[(tert-butoxy)carbonyl]amino}-1-hydroxycyclohexane-1-carboxylate)
- 2171998-22-2(4-chloro-2-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylcyclopropaneamido}benzoic acid)
- 953001-96-2(2-(4-ethylpiperazin-1-yl)-1,3-benzothiazol-6-yl 5-bromothiophene-2-carboxylate)
- 921860-28-8(7-(4-ethoxyphenyl)-3-{(3-methylphenyl)methylsulfanyl}-5H,6H,7H-imidazo2,1-c1,2,4triazole)